molecular formula C14H18O8 B12570407 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 190062-36-3

2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid

Cat. No.: B12570407
CAS No.: 190062-36-3
M. Wt: 314.29 g/mol
InChI Key: LZRULTPQJYMAGO-UHFFFAOYSA-N
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Description

2,5-Bis(acetyloxy)bicyclo[222]octane-1,4-dicarboxylic acid is a bicyclic organic compound with a unique structure that includes two acetyloxy groups and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding diol.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Esterification: Catalyzed by acids such as sulfuric acid or using reagents like dicyclohexylcarbodiimide (DCC) in the presence of alcohols.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: Produces the corresponding diol and acetic acid.

    Esterification: Forms esters and water as a byproduct.

    Oxidation: Yields oxidized derivatives with additional functional groups.

Scientific Research Applications

2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid involves its ability to undergo various chemical transformations. The acetyloxy and carboxylic acid groups can participate in reactions that modify the compound’s structure and properties. These reactions can influence the compound’s interactions with other molecules and its overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Lacks the acetyloxy groups but shares the bicyclic core structure.

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Contains a similar bicyclic structure but with nitrogen atoms instead of acetyloxy groups.

Properties

CAS No.

190062-36-3

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

2,5-diacetyloxybicyclo[2.2.2]octane-1,4-dicarboxylic acid

InChI

InChI=1S/C14H18O8/c1-7(15)21-9-5-14(12(19)20)4-3-13(9,11(17)18)6-10(14)22-8(2)16/h9-10H,3-6H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

LZRULTPQJYMAGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2(CCC1(CC2OC(=O)C)C(=O)O)C(=O)O

Origin of Product

United States

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